[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
[Acetyloxy(phenyl)methyl] acetate: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. [Acetyloxy(phenyl)methyl] acetate is an ester, characterized by the presence of an acetyloxy group attached to a phenylmethyl group. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and one iodine atom attached to a benzene ring.
Preparation Methods
[Acetyloxy(phenyl)methyl] acetate
The synthesis of [Acetyloxy(phenyl)methyl] acetate typically involves the esterification of phenylmethyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring .
Chemical Reactions Analysis
[Acetyloxy(phenyl)methyl] acetate
Hydrolysis: Under acidic or basic conditions, [Acetyloxy(phenyl)methyl] acetate can undergo hydrolysis to yield phenylmethyl alcohol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: In the presence of an alcohol and a catalyst, [Acetyloxy(phenyl)methyl] acetate can undergo transesterification to form a different ester and an alcohol
1-iodo-2,3,4,5-tetramethylbenzene
Substitution Reactions: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions
Scientific Research Applications
[Acetyloxy(phenyl)methyl] acetate
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Fragrance Industry: Utilized in the formulation of perfumes and fragrances due to its pleasant odor
1-iodo-2,3,4,5-tetramethylbenzene
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Applications in the development of new materials and polymers.
Medical Research: Investigated for its potential use in radiolabeling and imaging studies
Mechanism of Action
[Acetyloxy(phenyl)methyl] acetate
The mechanism of action of [Acetyloxy(phenyl)methyl] acetate in biological systems involves its hydrolysis to release phenylmethyl alcohol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can act as a precursor in the synthesis of radiolabeled compounds. Its iodine atom can be replaced with radioactive isotopes, allowing for imaging and diagnostic applications in medical research .
Comparison with Similar Compounds
[Acetyloxy(phenyl)methyl] acetate
Similar Compounds: Methyl acetate, ethyl acetate, and phenyl acetate.
Uniqueness: The presence of both acetyloxy and phenylmethyl groups makes it unique compared to simpler esters like methyl acetate and ethyl acetate
1-iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: 1-bromo-2,3,4,5-tetramethylbenzene, 1-chloro-2,3,4,5-tetramethylbenzene.
Uniqueness: The iodine atom provides unique reactivity and potential for radiolabeling compared to its bromine and chlorine analogs
Properties
Molecular Formula |
C21H25IO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
[acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H12O4.C10H13I/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10;1-6-5-10(11)9(4)8(3)7(6)2/h3-7,11H,1-2H3;5H,1-4H3 |
InChI Key |
UQDWRFVEVCQBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(=O)OC(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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